4-(2-Fluorophenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)oxazolidin-2-one: belongs to the oxazolidin-2-one class of compounds. These molecules have garnered significant attention due to their antibacterial properties and unique mechanism of action. Linezolid, a well-known oxazolidin-2-one derivative, has revolutionized antibacterial therapy by targeting multidrug-resistant Gram-positive bacteria .
Preparation Methods
Industrial Production:: While I don’t have precise industrial production methods, it’s likely that large-scale synthesis involves optimizing the most efficient synthetic pathway.
Chemical Reactions Analysis
Reactivity::
Bacteriostatic Activity: 4-(2-Fluorophenyl)oxazolidin-2-one exhibits bacteriostatic effects against enterococci and staphylococci.
Bactericidal Activity: It acts as a bactericidal agent against penicillin-susceptible Streptococcus pneumoniae and Bacteroides fragilis.
Common Reagents and Conditions:: Specific reagents and conditions for its reactions remain undisclosed. the compound’s unique structure likely influences its reactivity.
Scientific Research Applications
Chemistry:: Researchers explore 4-(2-Fluorophenyl)oxazolidin-2-one for its chiral auxiliary properties in stereoselective transformations.
Medicine::Antibacterial Agent: Similar to linezolid, this compound may find applications in treating drug-resistant bacterial infections.
Mechanism of Action: It inhibits bacterial protein synthesis by targeting the peptidyl transferase center of the ribosome.
Mechanism of Action
The compound’s antibacterial effects stem from its interference with protein synthesis. By binding to the ribosomal peptidyl transferase center, it disrupts bacterial growth.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, 4-(2-Fluorophenyl)oxazolidin-2-one’s uniqueness lies in its structure and antibacterial activity.
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8FNO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |
InChI Key |
LEKLAURLEDFPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.